Absolute Substrate Specificity of Eukaryotic Oxidosqualene Cyclase for 2,3-Oxidosqualene versus Squalene
Eukaryotic oxidosqualene cyclases (OSCs) exhibit absolute substrate specificity for 2,3-oxidosqualene and do not accept squalene. The purified rat liver OSC demonstrates saturation kinetics with an apparent Km of 15 μM for (2,3)-oxidosqualene and a catalytic efficiency (kcat/Km) of 200 M⁻¹·min⁻¹ [1]. In contrast, squalene is not detectably cyclized by the eukaryotic enzyme; bacterial squalene-hopene cyclase (SHC), which accepts squalene as its natural substrate, requires specific active-site mutations (e.g., Gly600 deletion in Alicyclobacillus acidocaldarius SHC) to confer even modest activity toward 2,3-oxidosqualene [2].
| Evidence Dimension | Substrate recognition by eukaryotic OSC |
|---|---|
| Target Compound Data | Km = 15 μM; kcat/Km = 200 M⁻¹·min⁻¹ |
| Comparator Or Baseline | Squalene: no detectable cyclization by eukaryotic OSC |
| Quantified Difference | Absolute discrimination (no detectable activity with squalene) |
| Conditions | Rat liver microsomal OSC, purified enzyme, pH 7.4, 37°C |
Why This Matters
Procurement of authentic 2,3-oxidosqualene is mandatory for any assay measuring OSC activity; substitution with squalene yields zero signal.
- [1] Moore, W. R., & Schatzman, G. L. (1992). Purification of 2,3-oxidosqualene cyclase from rat liver. The Journal of Biological Chemistry, 267(31), 22003-22006. View Source
- [2] Hoshino, T., Kouda, M., Abe, T., & Ohashi, S. (2004). Deletion of the Gly600 residue of Alicyclobacillus acidocaldarius squalene cyclase alters the substrate specificity into that of the eukaryotic-type cyclase specific to (3S)-2,3-oxidosqualene. Angewandte Chemie International Edition, 43(48), 6700-6703. View Source
